
ethyl2-(5-amino-1H-1,2,4-triazol-3-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the triazole attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives, which can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can also be used as a probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with triazole moieties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is primarily based on its ability to interact with various molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound that serves as a precursor for many triazole derivatives.
3-Amino-1,2,4-triazole: Similar to ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride but lacks the ethyl ester group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups attached to the triazole ring
Uniqueness
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is unique due to the presence of both the ethyl ester and amino groups, which provide it with distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C6H11ClN4O2 |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-2-12-5(11)3-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H |
InChI-Schlüssel |
WWZWYVFUSSBVQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=NN1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
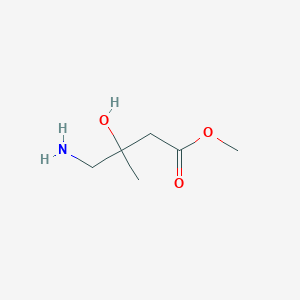

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
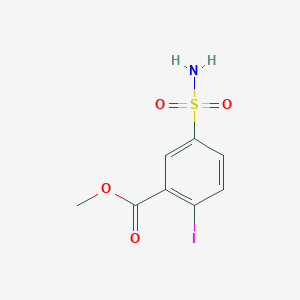

![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
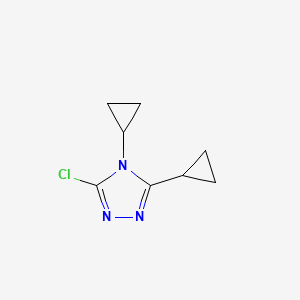
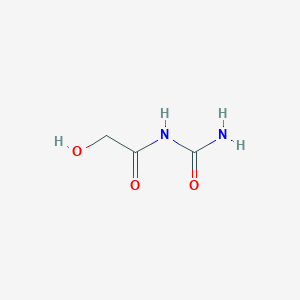
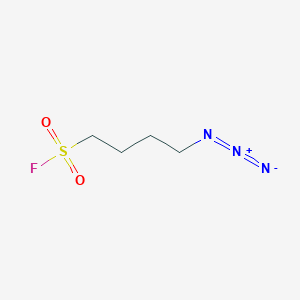

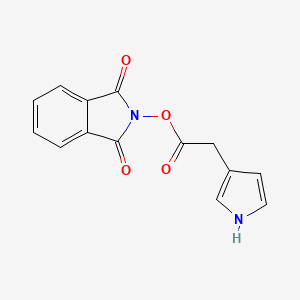
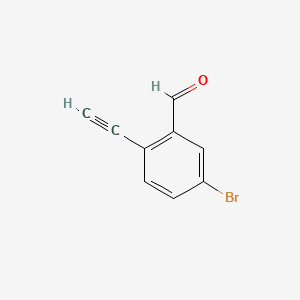
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
